3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
2-methyl-5-oxo-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9-3(5(11)7-6)2-4(10)8-9/h2H,6H2,1H3,(H,7,11)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPZUFCFYRSPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384775 | |
| Record name | 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-24-3 | |
| Record name | 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide
Abstract
This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide, a valuable heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the synthetic strategy, offering expert insights into critical process parameters, and furnishing detailed characterization data. The guide is structured to empower researchers, chemists, and drug development professionals with the knowledge to reliably execute this synthesis and validate the final product's identity and purity. The core of this two-step synthesis involves the initial cyclocondensation to form an ester intermediate, followed by hydrazinolysis to yield the target carbohydrazide.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in modern drug discovery, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of agents targeting a wide array of physiological pathways. The title compound, this compound, serves as a crucial intermediate, leveraging the reactive hydrazide moiety for further elaboration into more complex molecular architectures, such as fungicides, herbicides, and potential anti-inflammatory or analgesic agents.[2] Understanding its synthesis is therefore a key enabling step for various research and development programs.
Overall Synthetic Strategy
The synthesis is efficiently executed in a two-step sequence starting from commercially available reagents.
-
Step 1: Synthesis of Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate. This step involves a classic Knorr-type pyrazole synthesis via the cyclocondensation of a β-ketoester equivalent with methylhydrazine.[3] Specifically, the reaction between diethyl acetylenedicarboxylate and methylhydrazine provides a direct and high-yielding route to the core pyrazole ring system.[4]
-
Step 2: Synthesis of this compound. The target molecule is obtained through the nucleophilic acyl substitution of the ethyl ester intermediate with hydrazine hydrate. This well-established transformation, known as hydrazinolysis, is a robust method for converting esters to their corresponding hydrazides.[5][6][7]
The complete workflow is illustrated below.
Caption: Overall synthetic workflow for this compound.
Part I: Synthesis of Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (Intermediate)
Principle and Mechanistic Insight
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry.[8][9] This reaction proceeds via a Michael addition of methylhydrazine to one of the electrophilic acetylenic carbons of diethyl acetylenedicarboxylate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, and subsequent tautomerization to yield the stable, aromatic 3-hydroxypyrazole ring. The choice of methylhydrazine dictates the N-methylation at the 1-position.
Detailed Experimental Protocol
Materials and Equipment:
-
Diethyl acetylenedicarboxylate (DMAD)
-
Methylhydrazine
-
Toluene
-
Dichloromethane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of diethyl acetylenedicarboxylate (1 equivalent) in a 1:1 mixture of toluene and dichloromethane.
-
Reagent Addition: While stirring at room temperature, add methylhydrazine (1 equivalent) dropwise to the solution. Expertise Note: This addition should be performed cautiously as the initial reaction can be exothermic.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield the pure ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate as a crystalline solid.[4] Trustworthiness Note: A similar procedure using phenylhydrazine and dimethyl acetylenedicarboxylate is well-documented and yields the corresponding methyl ester.[4]
Part II: Synthesis of this compound (Target Compound)
Principle and Mechanistic Insight
This step is a classic hydrazinolysis reaction.[7] The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ethyl ester intermediate. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the stable carbohydrazide product. Using an excess of hydrazine hydrate can help drive the reaction to completion. The reaction is typically carried out in an alcoholic solvent, which can solvate both the ester and the hydrazine hydrate.
Detailed Experimental Protocol
Materials and Equipment:
-
Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (from Part I)
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (or Methanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.[5][7] Expertise Note: Hydrazine hydrate is corrosive and toxic; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The product often begins to precipitate from the solution as the reaction progresses. Monitor completion via TLC.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Dry the resulting white solid under vacuum to obtain the final this compound.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The data presented below is based on analogous structures found in the literature.[4][10]
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₅H₈N₄O₂ |
| Molecular Weight | 156.14 g/mol |
| Melting Point | Expected >200 °C (with decomposition) |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyrazole ring proton (singlet, ~6.0 ppm), the N-methyl group (singlet, ~3.8 ppm), and exchangeable protons for the -OH and hydrazide (-NH, -NH₂) groups. |
| ¹³C NMR | Resonances for the pyrazole ring carbons and the carbonyl carbon (~160-170 ppm). |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H and N-H stretching (broad, ~3100-3400 cm⁻¹), and C=O stretching of the hydrazide (~1650-1680 cm⁻¹). |
| Mass Spec (EIMS) | Molecular ion peak [M⁺] at m/z = 156, along with characteristic fragmentation patterns. |
Safety and Handling
-
Hydrazine Hydrate: Is highly toxic, a suspected carcinogen, and corrosive. Always handle in a chemical fume hood while wearing gloves, safety glasses, and a lab coat.
-
Methylhydrazine: Is toxic and flammable. Handle with the same precautions as hydrazine hydrate.
-
Solvents: Toluene, dichloromethane, and ethanol are flammable. Ensure all heating is performed using heating mantles or oil baths, with no open flames nearby.
Conclusion
This guide outlines a reliable and well-precedented two-step synthesis for this compound. By understanding the principles behind each transformation and adhering to the detailed protocols, researchers can confidently produce this versatile chemical intermediate for applications in drug discovery, agrochemicals, and material science. The self-validating nature of the protocols, combined with comprehensive characterization, ensures a high degree of scientific integrity and reproducibility.
References
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ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]
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Siddiqui, S. Z., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817. Available from: [Link]
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ResearchGate. Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Available from: [Link]
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Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]
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ChemHelpASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available from: [Link]
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Khan, M., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]
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Hassan, A. A., et al. (2013). Reactions of Dimethyl Ethynedicarboxylate with (Substituted Ethylidene)hydrazinecarbothioamides. Journal of Heterocyclic Chemistry, 50(3), 473–477. Available from: [Link]
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Rashad, A. E., et al. (2008). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2447-2458. Available from: [Link]
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Taylor & Francis Online. Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Available from: [Link]
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Semantic Scholar. Reactions of Dimethyl Ethynedicarboxylate with (Substituted Ethylidene)hydrazinecarbothioamides. Available from: [Link]
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The Pharmacological Versatility of Pyrazole-Carbohydrazide Derivatives: A Technical Guide for Drug Discovery
Foreword: The Enduring Legacy and Future Promise of Pyrazole-Based Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century.[1] Its journey began with the discovery of Antipyrine in 1887, one of the first synthetic compounds to be widely used as an antipyretic, analgesic, and anti-inflammatory drug.[1] This seminal discovery opened the floodgates for the exploration of pyrazole derivatives, leading to the development of numerous clinically significant drugs. The inherent structural features of the pyrazole ring, including its ability to engage in hydrogen bonding and its tunable electronic properties, make it a privileged scaffold in drug design.[2]
When this versatile pyrazole core is coupled with a carbohydrazide moiety (-CO-NH-NH2), a functional group known to be a crucial pharmacophore in various therapeutic agents, the resulting derivatives exhibit a remarkable spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into pyrazole-carbohydrazide derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
I. The Synthetic Landscape: Crafting Pyrazole-Carbohydrazide Scaffolds
The synthesis of pyrazole-carbohydrazide derivatives typically involves a multi-step process, beginning with the formation of the core pyrazole ring, followed by the introduction or modification of the carbohydrazide functional group. A common and versatile approach to constructing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
A. General Synthetic Workflow
The overall process can be visualized as a modular approach, allowing for the introduction of diversity at various points to generate a library of compounds for biological screening.
Sources
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
Introduction: The Enduring Versatility of a Five-Membered Ring
First synthesized in 1883, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has evolved from a chemical curiosity into a cornerstone of medicinal chemistry.[1] Its remarkable versatility and "privileged" status stem from its unique physicochemical properties.[1][2] The pyrazole ring can act as a bioisostere for a phenyl group, enhancing properties like lipophilicity and water solubility, which are critical for pharmacokinetic profiles.[2] Furthermore, the metabolic stability of the pyrazole core contributes to the favorable in vivo behavior of many pyrazole-containing drugs.[3] This guide will provide an in-depth exploration of the therapeutic applications of pyrazole compounds, delving into their mechanisms of action, structure-activity relationships, and the synthetic strategies that bring these vital molecules to life. The diverse biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects, underscore their significance in addressing a wide spectrum of human diseases.[1][4][5]
I. Anti-inflammatory Applications: Targeting the Cyclooxygenase Pathway
One of the most well-established therapeutic applications of pyrazole compounds is in the management of inflammation and pain. This is exemplified by the selective COX-2 inhibitor, Celecoxib.
A. The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[6] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, COX-2 is induced during inflammation and is the primary mediator of pain and swelling.[7] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects due to COX-1 inhibition. The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to provide the therapeutic benefits of NSAIDs while minimizing their adverse effects.
B. Celecoxib: A Case Study in Pyrazole-Based Drug Design
Celecoxib (brand name Celebrex) is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[8][9] Its mechanism of action involves blocking the synthesis of prostaglandins that mediate pain and inflammation.[8][10] The pyrazole core in Celecoxib is crucial for its selective binding to the COX-2 active site.
Signaling Pathway: Celecoxib's Inhibition of the COX-2 Pathway
Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 enzyme.
C. Synthesis of Diaryl-Substituted Pyrazoles: A General Protocol
The synthesis of celecoxib and related diaryl-substituted pyrazoles often proceeds via a condensation reaction between a 1,3-diketone and a hydrazine derivative. This approach offers a straightforward and efficient route to the pyrazole core.
Experimental Protocol: Synthesis of a Celecoxib Analog
-
Preparation of the 1,3-Diketone: A substituted acetophenone is reacted with a substituted ester in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding 1,3-diketone.
-
Cyclocondensation: The purified 1,3-diketone is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: A substituted hydrazine hydrochloride is added to the solution.
-
Reflux: The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
This synthetic versatility allows for the generation of a library of analogs for structure-activity relationship (SAR) studies to optimize potency and selectivity.
II. Pyrazoles in Oncology: A Multifaceted Approach to Cancer Therapy
The pyrazole scaffold is a prominent feature in a number of targeted anticancer agents, demonstrating its utility in inhibiting various kinases and other proteins implicated in cancer progression.[3][11]
A. Kinase Inhibition: A Key Strategy in Cancer Treatment
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common driver of cancer. Therefore, kinase inhibitors have become a major class of anticancer drugs. The pyrazole ring serves as an effective scaffold for designing potent and selective kinase inhibitors.
B. Pyrazole-Containing Kinase Inhibitors in Clinical Use
Several FDA-approved kinase inhibitors feature a pyrazole core, highlighting the importance of this heterocycle in modern oncology.
| Drug Name | Target Kinase(s) | Approved Indications |
| Pirtobrutinib | Bruton's tyrosine kinase (BTK) | Mantle cell lymphoma |
| Futibatinib | Fibroblast growth factor receptor 2 (FGFR2) | Cholangiocarcinoma |
| Asciminib | ABL/BCR-ABL1 tyrosine kinase | Chronic myeloid leukemia |
| Umbralisib | PI3K-delta and Casein Kinase 1-epsilon | Marginal zone lymphoma, Follicular lymphoma |
| Pralsetinib | RET receptor tyrosine kinase | Non-small cell lung cancer, Thyroid cancer |
| Selpercatinib | RET receptor tyrosine kinase | Non-small cell lung cancer, Medullary thyroid cancer |
Data sourced from recent reviews on pyrazole-based drugs.[3]
C. Structure-Activity Relationship (SAR) Insights
The development of these targeted therapies relies heavily on understanding the SAR of pyrazole derivatives.[12] For instance, substitutions on the pyrazole ring and its appended phenyl groups can be systematically modified to enhance binding affinity and selectivity for the target kinase. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions within the kinase's active site.
Experimental Workflow: High-Throughput Screening of Pyrazole-Based Kinase Inhibitors
Caption: A typical workflow for the high-throughput screening of pyrazole-based kinase inhibitors.
III. Neurological and Metabolic Applications: Modulating Receptors in the Central Nervous System
Pyrazole derivatives have also been explored for their ability to modulate receptors in the central nervous system (CNS), with applications in neuropsychiatric and metabolic disorders.
A. Rimonabant: A Cannabinoid Receptor 1 (CB1) Antagonist
Rimonabant, a 1,5-diarylpyrazole, was developed as a selective antagonist of the cannabinoid receptor 1 (CB1).[13] The rationale behind its development was to block the appetite-stimulating effects of endogenous cannabinoids, thereby promoting weight loss.[14] Clinical trials demonstrated that rimonabant was effective in reducing body weight and improving cardiometabolic risk factors.[14][15] However, it was later withdrawn from the market due to an increased risk of psychiatric side effects, including depression and anxiety.[14][15] The case of rimonabant serves as a crucial lesson in drug development, highlighting the importance of thoroughly evaluating the on-target and off-target effects of CNS-acting drugs.
B. CDPPB: A Positive Allosteric Modulator of mGluR5
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a pyrazole compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[16][17] PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous agonist, glutamate.[18] By potentiating mGluR5 function, CDPPB has shown potential in preclinical models for treating CNS disorders like schizophrenia and addiction by facilitating the extinction of drug-associated memories.[16][17][19] This approach offers a more nuanced way of modulating receptor activity compared to direct agonists or antagonists.
Logical Relationship: Allosteric vs. Orthosteric Modulation
Caption: The principle of positive allosteric modulation at a G-protein coupled receptor.
IV. Other Therapeutic Areas and Future Directions
The therapeutic potential of pyrazole compounds extends beyond the areas highlighted above. They have shown promise as antimicrobial, antidiabetic, anticonvulsant, and antiviral agents.[1][5][20][21] The ability to readily synthesize a diverse range of pyrazole derivatives makes this scaffold an attractive starting point for drug discovery campaigns targeting a multitude of diseases.[1][22]
Future research in this field will likely focus on:
-
Novel Target Identification: Exploring the activity of pyrazole derivatives against new and emerging therapeutic targets.
-
Enhanced Selectivity: Designing next-generation pyrazole compounds with improved selectivity profiles to minimize off-target effects.
-
Hybrid Molecules: Combining the pyrazole core with other pharmacophores to create hybrid molecules with dual or synergistic activities.[23]
-
Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for the production of pyrazole-based pharmaceuticals.[22]
The continued exploration of the chemical space around the pyrazole nucleus, coupled with advances in computational drug design and high-throughput screening, will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.
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chemical properties of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide
An In-depth Technical Guide to the Chemical Properties of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of this compound. This molecule is a significant heterocyclic compound, integrating the pharmacologically important pyrazole nucleus with a versatile carbohydrazide moiety. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structural characteristics, potential for derivatization, and applications in medicinal chemistry. We will explore its synthesis from common precursors, delve into its tautomeric nature, and present detailed protocols for its preparation and subsequent reactions.
Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a core structure found in numerous compounds with a wide array of biological activities.[1][2][3] Its derivatives are integral to pharmaceuticals and agrochemicals, demonstrating properties that include anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][4] The fusion of this privileged scaffold with a carbohydrazide functional group (-CONHNH₂) introduces a highly reactive and versatile handle for synthetic modification.[4]
Carbohydrazides are well-established building blocks in the synthesis of various heterocyclic systems and are recognized as important pharmacophores in their own right.[4][5] The compound this compound combines these two key features, making it a molecule of considerable interest for generating libraries of potential drug candidates. The hydroxyl group at the 3-position further modulates the electronic properties of the pyrazole ring and presents an additional site for chemical modification. This guide will elucidate the fundamental chemical principles governing this molecule's behavior.
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for the synthesis of carbohydrazides involves the hydrazinolysis of a corresponding ester.[6][7][8] This approach is efficient and typically proceeds under mild conditions. The synthesis of this compound logically follows a two-step process starting from a suitable β-ketoester or its equivalent.
Synthetic Pathway
The synthesis initiates with the cyclocondensation of a β-ketoester equivalent, such as dimethyl acetylenedicarboxylate (DMAD), with methylhydrazine. This reaction forms the 1-methyl-3-hydroxypyrazole-5-carboxylate ester core. The subsequent step is the nucleophilic acyl substitution at the ester carbonyl by hydrazine hydrate, yielding the final carbohydrazide product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from its corresponding methyl ester.
Materials:
-
Methyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of methyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate in 100 mL of absolute ethanol.
-
Addition of Hydrazine: While stirring, slowly add 10 mL of hydrazine hydrate to the solution at room temperature. The addition should be dropwise to control any potential exotherm.
-
Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the flask to room temperature. A white precipitate of the product should form. To maximize precipitation, cool the flask further in an ice bath for 30-60 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold ethanol (15 mL each) to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Expected Outcome: A white crystalline solid. The yield should be calculated based on the starting amount of the ester.
Core Chemical Properties and Reactivity
Tautomerism: The Hydroxy-Pyrazole vs. Pyrazolone Forms
A critical chemical feature of 3-hydroxypyrazoles is their existence in different tautomeric forms.[9][10] The title compound can exist in equilibrium between the aromatic 3-hydroxy-1H-pyrazole form (the OH-form) and the non-aromatic 1,2-dihydro-3H-pyrazol-3-one form (the CH-form or keto-form).[9][11]
Caption: Tautomeric equilibrium of the 3-hydroxypyrazole ring.
The position of this equilibrium is highly dependent on the physical state and the solvent. In the solid state, X-ray crystallography studies on similar compounds often reveal the presence of the OH-form, stabilized by intermolecular hydrogen bonds.[9] In solution, the dominant tautomer can vary; polar protic solvents may favor one form over the other. This tautomerism is crucial as it dictates the molecule's reactivity and its potential interactions with biological targets.
Reactivity of the Carbohydrazide Moiety: Gateway to Derivatives
The carbohydrazide group is a potent nucleophile, primarily due to the alpha-effect of the terminal nitrogen atom. Its most significant reaction is condensation with aldehydes and ketones to form stable hydrazone derivatives.[8] This reaction is a cornerstone of combinatorial chemistry for generating molecular diversity.
Caption: General scheme for the synthesis of hydrazone derivatives.
This reaction provides a straightforward method to append various substituted aromatic or heterocyclic rings to the pyrazole core, enabling fine-tuning of steric and electronic properties for structure-activity relationship (SAR) studies.
Detailed Experimental Protocol: Hydrazone Synthesis
Objective: To synthesize an N'-arylidene-3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide derivative.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Reaction vial with stirrer bar
Procedure:
-
Dissolution: In a 50 mL reaction vial, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol. Gentle heating may be required.
-
Addition of Aldehyde: To this solution, add 1.0 mmol of the selected aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature or gentle reflux for 2-4 hours. Monitor the formation of the product, which often precipitates out of the solution.
-
Isolation: Cool the reaction mixture and collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure hydrazone derivative.
Structural Elucidation: Spectroscopic Signature
The structural confirmation of this compound relies on standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.[12][13]
| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |
| ¹H NMR | -CH₃ (N-methyl) | δ 3.8 - 4.0 ppm (singlet) | Positioned on the pyrazole nitrogen. |
| Pyrazole C4-H | δ 5.9 - 6.2 ppm (singlet) | Aromatic proton on the pyrazole ring. | |
| -NH₂ (hydrazide) | δ 4.5 - 5.5 ppm (broad singlet) | Exchangeable with D₂O. | |
| -CONH- (hydrazide) | δ 9.0 - 10.0 ppm (broad singlet) | Exchangeable with D₂O. | |
| -OH (pyrazole) | δ 11.0 - 12.5 ppm (broad singlet) | Exchangeable with D₂O; shift is solvent-dependent. | |
| ¹³C NMR | -CH₃ | δ 35 - 40 ppm | |
| Pyrazole C4 | δ 90 - 95 ppm | ||
| Pyrazole C3, C5 | δ 140 - 160 ppm | Carbon atoms bearing the OH and carbohydrazide groups. | |
| C=O (carbonyl) | δ 160 - 165 ppm | ||
| FT-IR (cm⁻¹) | O-H stretch | 3200 - 3400 (broad) | Intramolecular and intermolecular hydrogen bonding.[12] |
| N-H stretch | 3100 - 3300 | From the -NHNH₂ group. | |
| C=O stretch (Amide I) | 1650 - 1680 | Carbonyl of the carbohydrazide. | |
| N-H bend (Amide II) | 1520 - 1550 | ||
| Mass Spec. | Molecular Ion (M⁺) | Calculated m/z value | High-resolution mass spectrometry for exact mass. |
Applications in Drug Discovery
The title compound is a valuable intermediate in the synthesis of novel therapeutic agents. The diverse biological activities reported for pyrazole carbohydrazide derivatives underscore the potential of this chemical class.[4][14]
-
Anti-inflammatory and Analgesic Agents: The pyrazole core is famously present in non-steroidal anti-inflammatory drugs (NSAIDs).[15]
-
Anticancer Agents: Numerous pyrazole-hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial and Antifungal Agents: The ability of the hydrazone linkage to coordinate with metal ions or interact with enzyme active sites has led to the development of potent antimicrobial compounds.[15]
-
Enzyme Inhibition: Derivatives have shown inhibitory activity against enzymes such as α-glucosidase and α-amylase, suggesting potential applications in managing diabetes.[13]
The structural features of this compound—a rigid heterocyclic core, hydrogen bond donors and acceptors, and a tunable periphery via the hydrazide group—make it an ideal starting point for designing targeted therapies.
Conclusion
This compound is a molecule of significant synthetic and medicinal value. Its straightforward synthesis allows for accessible production, while its inherent chemical properties, particularly the tautomeric nature of the 3-hydroxypyrazole ring and the high reactivity of the carbohydrazide moiety, provide a rich platform for chemical exploration. The insights and protocols detailed in this guide serve to equip researchers with the foundational knowledge required to effectively utilize this compound in the pursuit of novel drug candidates and advanced materials.
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An In-depth Technical Guide to Pyrazole Derivatives in Medicinal Chemistry
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties have rendered it a "privileged scaffold," leading to the development of a multitude of blockbuster drugs across a wide array of therapeutic areas. This guide provides a comprehensive exploration of pyrazole derivatives for researchers, scientists, and drug development professionals. We will delve into the fundamental attributes of the pyrazole core, dissect key synthetic strategies, analyze structure-activity relationships (SAR), and examine the mechanisms of action for prominent pyrazole-based therapeutics. Through detailed case studies and practical insights, this document aims to equip the reader with a robust understanding of why and how this versatile heterocycle continues to be a focal point in the quest for novel, effective, and safe medicines.
Introduction: The Enduring Significance of the Pyrazole Scaffold
First described by Ludwig Knorr in 1883, the pyrazole ring has journeyed from a chemical curiosity to a central motif in drug discovery.[1] Its structure, a five-membered ring containing three carbon and two adjacent nitrogen atoms, confers a unique set of properties that are highly advantageous for drug design.[1][2] Pyrazole-containing compounds are integral to numerous approved drugs, demonstrating a remarkable therapeutic breadth that includes anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[3][4]
The success of the pyrazole scaffold can be attributed to several key features:
-
Aromaticity and Stability: The pyrazole ring is aromatic and generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.[5]
-
Hydrogen Bonding Capabilities: It possesses both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 lone pair), allowing for critical interactions with biological targets.[4]
-
Tunable Physicochemical Properties: The scaffold allows for substitution at multiple positions, enabling medicinal chemists to fine-tune properties like lipophilicity, solubility, and pKa to optimize potency and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4]
-
Bioisosteric Versatility: The pyrazole ring can serve as a bioisostere for other aromatic systems, such as benzene or imidazole, often leading to improved potency and physicochemical properties.[4][6] For instance, replacing a benzene ring (ClogP ≈ 2.14) with a pyrazole (ClogP ≈ 0.24) can significantly reduce lipophilicity, which can be advantageous for oral bioavailability.[4]
This guide will systematically explore these facets, providing a deep dive into the chemistry and biology that make pyrazoles a truly privileged scaffold in the pharmacopeia.
Synthetic Strategies: Building the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust methods available to medicinal chemists. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis (and related 1,3-Dicarbonyl Condensations)
The most fundamental and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[7] This reaction is highly versatile and allows for the introduction of a wide variety of substituents.
Causality in the Knorr Synthesis: The reaction proceeds via an initial condensation to form a hydrazone or enehydrazine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) can be influenced by the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH).
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 eq.).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 1 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired pyrazole derivative.
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: A simplified workflow of the Knorr pyrazole synthesis.
1,3-Dipolar Cycloaddition
Another powerful method involves the [3+2] cycloaddition of a diazo compound with an alkyne. This approach offers excellent control over regioselectivity and is tolerant of a wide range of functional groups.
Modern Synthetic Developments
Recent advancements have focused on developing more efficient and environmentally friendly methods. These include transition-metal-catalyzed reactions, one-pot multicomponent reactions, and visible-light-promoted syntheses.[8] For example, Suzuki coupling of arylboronic acids with chromones followed by treatment with hydrazine hydrate provides a route to 3,4-diarylpyrazoles.[7]
Pyrazole Derivatives in Action: Therapeutic Applications
The true impact of pyrazole chemistry is evident in the vast number of approved drugs that feature this scaffold. We will now explore several key therapeutic areas where pyrazole derivatives have made a significant impact.
Anti-inflammatory Agents: The COX-2 Inhibitors
Perhaps the most well-known class of pyrazole-based drugs is the selective cyclooxygenase-2 (COX-2) inhibitors.
-
Case Study: Celecoxib (Celebrex®)
-
Mechanism of Action (MoA): Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. This selectivity for COX-2 over the constitutively expressed COX-1 isoform is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
-
Structure-Activity Relationship (SAR): The key structural features of celecoxib responsible for its COX-2 selectivity include the 1,5-diarylpyrazole core. The trifluoromethyl group on one phenyl ring and the sulfonamide moiety on the other are crucial for fitting into the larger, more accommodating active site of COX-2 compared to COX-1.
-
Table 1: Key FDA-Approved Pyrazole-Containing Anti-inflammatory Drugs
| Drug Name | Brand Name | Target | Key Structural Features |
| Celecoxib | Celebrex® | COX-2 | 1,5-Diarylpyrazole, Sulfonamide moiety |
| Phenylbutazone | Butazolidin® | COX-1/COX-2 | Pyrazolidinedione core |
| Metamizole | Novalgin® | COX-1/COX-2 | Pyrazolone core, Sulfonate group |
Anticancer Agents: The Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology, and numerous pyrazole-based kinase inhibitors have been developed.[9][10][11] The pyrazole scaffold often serves as a hinge-binding motif, forming critical hydrogen bonds with the protein kinase.
-
Case Study: Crizotinib (Xalkori®)
-
MoA: Crizotinib is a potent inhibitor of the ALK (Anaplastic Lymphoma Kinase) and ROS1 receptor tyrosine kinases. In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) with constitutive kinase activity, driving tumor growth. Crizotinib binds to the ATP-binding pocket of these kinases, blocking their activity.[12]
-
SAR: The aminopyridine core of Crizotinib is a common hinge-binding motif. The pyrazole ring, substituted with a halogenated phenyl group, occupies a hydrophobic pocket and contributes to the overall binding affinity.
-
Diagram: Simplified ALK Signaling Pathway and Crizotinib Inhibition
Caption: Crizotinib blocks the ATP-binding site of the EML4-ALK fusion protein.
Antimicrobial Agents
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[8][13]
-
Antibacterial Activity: Some trifluoromethyl-substituted pyrazoles have shown potent activity against Gram-positive bacteria, including drug-resistant strains like Staphylococcus aureus.[13] Mechanistic studies suggest that these compounds may act by disrupting the bacterial cell membrane, possibly by inhibiting fatty acid biosynthesis.[13]
-
Antifungal Activity: The pyrazole scaffold is present in some agricultural fungicides and is being explored for human antifungal agents.
Central Nervous System (CNS) Agents
The versatility of the pyrazole core extends to the CNS, with derivatives showing promise as antipsychotic, anxiolytic, and antidepressant agents.
-
Case Study: Rimonabant (Acomplia®) - A Cautionary Tale
-
MoA: Rimonabant was developed as a selective cannabinoid-1 (CB1) receptor antagonist. The CB1 receptor is involved in regulating appetite and energy balance.
-
SAR: The 1,5-diarylpyrazole-3-carboxamide structure was found to be essential for potent and selective CB1 antagonism.[14] Key structural requirements included a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[14]
-
Clinical Outcome: Although effective for weight loss, Rimonabant was withdrawn from the market due to severe psychiatric side effects, including depression and suicidal ideation. This case highlights the critical importance of thorough safety profiling in drug development and serves as a reminder that even a "privileged scaffold" is not immune to off-target effects or complex in-vivo pharmacology.
-
Challenges and Future Perspectives
While the pyrazole scaffold has a proven track record, challenges remain. These include overcoming drug resistance, improving selectivity to minimize off-target effects, and enhancing pharmacokinetic properties.
Future research in this area is likely to focus on:
-
Novel Synthetic Methodologies: Developing more efficient, scalable, and sustainable synthetic routes to access novel pyrazole derivatives.
-
Targeting New Biological Pathways: Exploring the potential of pyrazoles to modulate novel drug targets beyond the well-trodden paths of kinases and COX enzymes.
-
Application in New Modalities: Incorporating the pyrazole scaffold into emerging therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.
-
Computational Approaches: Utilizing in silico methods, such as molecular docking and molecular dynamics simulations, to guide the rational design of new pyrazole-based drugs with improved potency and selectivity.
Conclusion
The pyrazole ring is a testament to the power of heterocyclic chemistry in drug discovery. Its unique combination of stability, synthetic accessibility, and versatile binding capabilities has cemented its status as a privileged scaffold. From alleviating inflammation to combating cancer, pyrazole derivatives have had a profound impact on human health. As our understanding of disease biology deepens and synthetic methodologies advance, the pyrazole core is poised to remain a vital component in the medicinal chemist's toolkit for years to come, promising a future of even more innovative and life-saving therapies.
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Methodological & Application
Application Notes & Protocols: Knorr Pyrazole Synthesis for 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide
Abstract
This document provides a comprehensive guide for the synthesis of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide, a valuable heterocyclic scaffold for drug discovery and development. The protocol leverages a two-step synthetic route commencing with the classic Knorr pyrazole synthesis to construct the core pyrazole ring, followed by hydrazinolysis to furnish the target carbohydrazide. This guide is designed for researchers in medicinal and synthetic chemistry, offering detailed mechanistic insights, step-by-step experimental procedures, characterization data, and critical safety protocols. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the synthesis effectively.
Introduction: The Significance of Pyrazole Carbohydrazides
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The incorporation of a carbohydrazide moiety (-CONHNH₂) often enhances the pharmacological profile of a molecule by providing additional hydrogen bonding donors and acceptors, which can facilitate stronger interactions with biological targets.[1] Consequently, pyrazole carbohydrazides are highly sought-after intermediates in the development of novel therapeutics.[5][6]
The Knorr pyrazole synthesis, first reported in the 1880s, remains a robust and highly efficient method for constructing the pyrazole ring from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8][9][10] This application note details a reliable, two-step pathway to this compound, beginning with a Knorr-type condensation followed by conversion of an ester to the desired carbohydrazide.
Synthetic Strategy Overview
The synthesis is strategically divided into two primary stages:
-
Step 1: Knorr Pyrazole Cyclization. Reaction of methylhydrazine with diethyl oxalacetate. This step selectively forms the 1-methyl-3-hydroxypyrazole-5-carboxylate core. The choice of diethyl oxalacetate provides the necessary 1,3-dicarbonyl framework, which upon cyclization and tautomerization, yields the thermodynamically stable 3-hydroxy (enol) form of the pyrazole ring.
-
Step 2: Hydrazinolysis. Conversion of the ethyl ester intermediate from Step 1 into the target this compound using hydrazine hydrate. This is a standard and efficient nucleophilic acyl substitution reaction.
Figure 1: Two-step synthesis of the target compound.
Mechanistic Insights: The "Why" Behind the Chemistry
A thorough understanding of the reaction mechanism is critical for optimization and troubleshooting.
Mechanism of the Knorr Pyrazole Synthesis
The Knorr synthesis between an unsymmetrical hydrazine (methylhydrazine) and an unsymmetrical 1,3-dicarbonyl (diethyl oxalacetate) involves several key steps. The reaction is typically catalyzed by a small amount of acid.[11][12][13]
-
Initial Condensation: The reaction initiates with the nucleophilic attack of a nitrogen atom from methylhydrazine onto one of the carbonyl carbons of diethyl oxalacetate. The more nucleophilic, sterically accessible terminal nitrogen (-NH₂) is the primary site of attack, leading to a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester carbonyl). This step forms the five-membered ring.
-
Dehydration & Tautomerization: The resulting cyclic intermediate readily eliminates a molecule of water to form the aromatic pyrazole ring. The product exists in tautomeric equilibrium between the pyrazolone (keto) form and the hydroxypyrazole (enol) form. For this system, the aromatic 3-hydroxypyrazole tautomer is favored.[11]
Figure 2: Conceptual flow of the Knorr cyclization step.
Mechanism of Hydrazinolysis
This is a classic nucleophilic acyl substitution.
-
Nucleophilic Attack: Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Leaving Group Elimination: The intermediate collapses, eliminating the ethoxide (-OEt) leaving group, which is subsequently protonated by the solvent or another hydrazine molecule to form ethanol. This regenerates the carbonyl group and yields the stable carbohydrazide product.
Detailed Experimental Protocols
Safety First: All manipulations involving methylhydrazine and hydrazine hydrate must be performed in a certified chemical fume hood. These substances are highly toxic, corrosive, and suspected carcinogens.[14][15][16] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles, must be worn at all times.[17]
Part A: Synthesis of Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Equiv. |
| Diethyl oxalacetate | 188.18 | 1.127 | 9.41 g (8.35 mL) | 50.0 | 1.0 |
| Methylhydrazine | 46.07 | 0.874 | 2.53 g (2.90 mL) | 55.0 | 1.1 |
| Ethanol (absolute) | - | - | 100 mL | - | - |
| Glacial Acetic Acid | 60.05 | 1.049 | ~0.5 mL | - | cat. |
| Round-bottom flask (250 mL) | - | - | 1 | - | - |
| Reflux condenser | - | - | 1 | - | - |
| Magnetic stirrer & stir bar | - | - | 1 | - | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl oxalacetate (50.0 mmol, 1.0 eq) and absolute ethanol (100 mL).
-
Reagent Addition: Begin stirring the solution. Slowly add methylhydrazine (55.0 mmol, 1.1 eq) to the flask. An exotherm may be observed; add dropwise to maintain control.
-
Causality Note: Using a slight excess of methylhydrazine ensures complete consumption of the limiting dicarbonyl reagent.
-
-
Catalyst Addition: Add glacial acetic acid (~0.5 mL) as a catalyst.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (~80 °C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The disappearance of the diethyl oxalacetate spot indicates reaction completion.
-
Isolation: After completion, allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour. The product may precipitate. If no solid forms, reduce the solvent volume by approximately half using a rotary evaporator.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid cake with a small amount of cold ethanol to remove soluble impurities. Dry the product under vacuum to yield ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate as a white to off-white solid.
Part B: Synthesis of this compound
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Equiv. |
| Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate | 170.16 | - | 6.81 g | 40.0 | 1.0 |
| Hydrazine Hydrate (~64% hydrazine) | 50.06 | ~1.03 | 6.26 g (~6.1 mL) | 80.0 | 2.0 |
| Ethanol (absolute) | - | - | 80 mL | - | - |
| Round-bottom flask (250 mL) | - | - | 1 | - | - |
| Reflux condenser | - | - | 1 | - | - |
| Magnetic stirrer & stir bar | - | - | 1 | - | - |
Procedure
-
Reaction Setup: Suspend the ethyl ester intermediate (40.0 mmol, 1.0 eq) in absolute ethanol (80 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add hydrazine hydrate (80.0 mmol, 2.0 eq) to the suspension.
-
Causality Note: A 2-fold excess of hydrazine hydrate drives the reaction to completion. It acts as both the nucleophile and the solvent for the ethoxide byproduct.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The suspension should become a clear solution and then a precipitate may form as the product is generated.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol and then with diethyl ether to remove any residual starting materials and facilitate drying.
-
Drying: Dry the final product, this compound, under high vacuum. The product should be a white crystalline solid.
Characterization and Self-Validation
Confirming the identity and purity of the final product is a critical step.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR (DMSO-d₆) | δ ~10.0-11.0 (s, 1H, OH), ~9.5 (s, 1H, CONH ), ~6.0 (s, 1H, pyrazole C4-H ), ~4.5 (br s, 2H, NH₂ ), ~3.7 (s, 3H, N-CH₃ ) |
| ¹³C NMR (DMSO-d₆) | δ ~160 (C=O, hydrazide), ~155 (C3-OH), ~140 (C5), ~95 (C4), ~35 (N-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H, O-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
| Mass Spec (ESI+) | m/z calculated for C₅H₈N₄O₂: 156.07. Found: 157.08 [M+H]⁺. |
| Melting Point | A sharp melting point is indicative of high purity. |
Comprehensive Workflow Diagram
Figure 3: Step-by-step workflow from starting materials to final validated product.
Conclusion
The synthesis of pyrazole derivatives via the Knorr reaction is a versatile and dependable method for accessing heterocycles with significant therapeutic potential.[3] The two-step protocol outlined in this document provides a clear and efficient pathway to this compound. By detailing the underlying mechanisms, experimental procedures, and validation techniques, this guide serves as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable production of this important chemical building block.
References
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Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
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Hameed, S., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817.
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Guerret, P., et al. (1998). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Il Farmaco, 53(10), 663-670.
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Asghar, M. N., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M856.
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Google Patents. (2021). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. CN112574111A.
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Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
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Al-Ostath, A. I., et al. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 101-120.
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Chem Help ASAP. Knorr Pyrazole Synthesis.
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Defense Technical Information Center. (1990). Safety and Handling of Hydrazine.
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Candea, C., et al. (2013). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Farmacia, 61(5), 843-851.
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine.
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J&K Scientific LLC. Knorr Pyrazole Synthesis.
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Toseef, M., et al. (2022). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Polycyclic Aromatic Compounds.
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Fisher Scientific. (2014). Safety Data Sheet: Hydrazine hydrate, 55% (Hydrazine, 35%).
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BenchChem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
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Patil, S. D., et al. (2022). Synthesis of Pyrazole Derivatives A Review. International Journal for Future Multiplex Research, 9(6), 1-13.
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Arxada. (2002). Performance Chemicals Hydrazine.
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Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11639-11643.
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Patel, S., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a597-a617.
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Sigma-Aldrich. (2023). Safety Data Sheet: Hydrazine hydrate solution.
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Request PDF. (2025). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
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Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm).
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Application Note: Structural Elucidation of Pyrazole Compounds using ¹H and ¹³C NMR Spectroscopy
Abstract
Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, with widespread applications in pharmaceuticals, agrochemicals, and materials science. The precise structural characterization of these compounds is critical for understanding their function and for the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the unambiguous structural elucidation of pyrazole compounds in solution. This application note provides an in-depth guide to the principles and practical application of ¹H and ¹³C NMR for the analysis of pyrazoles, targeting researchers, scientists, and drug development professionals. We will delve into spectral interpretation, experimental protocols, and the unique challenges posed by tautomerism, supported by authoritative references and practical insights.
Introduction: The Pyrazole Core and the Need for Precise Characterization
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The biological activity of pyrazole derivatives is exquisitely sensitive to the substitution pattern on the ring. Therefore, confirming the regiochemistry of synthesis and the final structure of the molecule is a non-negotiable step in the research and development pipeline.
While various analytical techniques can confirm the presence of a pyrazole moiety, only NMR spectroscopy provides a detailed atom-by-atom map of the molecular structure, including stereochemistry and electronic environment.[1] It allows for the definitive assignment of substituent positions and the characterization of complex derivatives.[2][3]
A key feature of N-unsubstituted pyrazoles is their existence as a mixture of rapidly interconverting tautomers, a phenomenon known as annular tautomerism. This process can significantly complicate spectral interpretation and requires specific analytical strategies to resolve.[4][5][6]
Fundamental Principles of NMR Analysis for Pyrazoles
A thorough understanding of typical chemical shifts and coupling constants is foundational to interpreting the NMR spectra of pyrazole compounds.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different proton environments, their electronic character, and their connectivity.
-
Chemical Shifts (δ): The protons on the pyrazole ring are deshielded due to the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms.
-
H3 and H5: These protons, adjacent to the nitrogen atoms, are the most deshielded, typically appearing in the range of δ 7.5-8.0 ppm . In N-unsubstituted pyrazoles undergoing rapid tautomerism, these signals often average to a single doublet.[7]
-
H4: The proton at the C4 position is more shielded and typically resonates as a triplet in the range of δ 6.3-6.6 ppm .[7]
-
N-H Proton: The proton on the nitrogen atom is highly variable and its signal can be broad or even absent due to chemical exchange with the solvent or other pyrazole molecules.[5] When observable, it appears as a very broad signal far downfield, often above δ 10 ppm .
-
-
Spin-Spin Coupling (J): The coupling constants provide crucial information about the connectivity of protons.
-
³J(H4,H5) and ³J(H3,H4): Vicinal coupling between adjacent protons is typically in the range of 2.0-3.0 Hz .
-
⁴J(H3,H5): A small long-range coupling across four bonds may sometimes be observed between H3 and H5, typically <1.0 Hz .
-
The presence of substituents dramatically alters these values. Electron-donating groups will shift proton signals upfield (to lower ppm), while electron-withdrawing groups cause a downfield shift.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Chemical Shifts (δ):
-
C3 and C5: These carbons, bonded to nitrogen, are the most deshielded and typically resonate in the range of δ 130-145 ppm . Similar to their attached protons, their signals may be averaged in the presence of rapid tautomerism.[9]
-
C4: The C4 carbon is significantly more shielded, appearing around δ 105-110 ppm .[9]
-
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH (C4) and quaternary carbons (substituted C3 or C5), which do not appear in a DEPT-135 spectrum.
The Challenge of Annular Tautomerism
For pyrazoles with a proton on one of the ring nitrogens (1H-pyrazoles), a rapid proton transfer occurs between N1 and N2.
Caption: Annular tautomerism in a 3(5)-substituted pyrazole.
If this exchange is fast on the NMR timescale (which is common at room temperature), the spectrometer observes an average structure. This results in the C3 and C5 positions (and their respective protons) becoming chemically equivalent, simplifying the spectrum. For example, a 3-methyl-1H-pyrazole will show a single averaged signal for C3/C5 and a single averaged signal for H3/H5. This phenomenon can be investigated by:
-
Low-Temperature NMR: Cooling the sample can slow the rate of proton exchange, allowing the individual signals of each tautomer to be resolved.[5]
-
Solvent Choice: The rate of exchange is highly dependent on the solvent. Aprotic, non-polar solvents may slow the exchange, while protic solvents can accelerate it.[5]
-
Solid-State NMR: In the solid state, pyrazoles typically exist as a single tautomer, which can be identified and compared to solution data.[5][10]
Protocols for NMR Analysis
Protocol 1: Sample Preparation
A well-prepared sample is the prerequisite for high-quality NMR data.[11][12]
Objective: To prepare a homogeneous solution of the pyrazole compound suitable for high-resolution NMR analysis.
Materials:
-
Pyrazole compound (1-10 mg for ¹H NMR; 10-50 mg for ¹³C NMR)
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes (clean and dry)
-
Pipettes or syringes
-
Vortex mixer or sonicator
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Weigh the Sample: Accurately weigh the required amount of the pyrazole compound into a clean, dry vial.
-
Rationale: Sufficient concentration is needed for a good signal-to-noise ratio, especially for less sensitive nuclei like ¹³C.[13]
-
-
Select the Solvent: Choose a deuterated solvent that completely dissolves the sample.
-
Chloroform-d (CDCl₃): An excellent first choice for many nonpolar to moderately polar organic compounds. Its residual proton signal at δ 7.26 ppm serves as a convenient reference.[14]
-
DMSO-d₆: A highly polar solvent, useful for compounds that are poorly soluble in CDCl₃. Its residual proton peak is at δ 2.50 ppm.[2][15] It can also help in observing N-H protons by slowing down exchange rates compared to protic solvents.
-
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If TMS is not already in the solvent, add a very small amount.
-
Ensure Homogeneity: Gently vortex or sonicate the vial until the sample is fully dissolved. A homogenous solution is critical to avoid line broadening and artifacts.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean NMR tube. Avoid any solid particles, which can severely degrade spectral quality. Filter the solution through a small plug of glass wool in a Pasteur pipette if necessary.
-
Label the Tube: Clearly label the NMR tube with a unique identifier.
Protocol 2: Data Acquisition
The following are general starting parameters for a modern NMR spectrometer (e.g., 400-500 MHz). Specific parameters may need to be optimized.
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Rationale: This setup is typically sufficient to obtain a high-quality spectrum for a few milligrams of a standard organic molecule in under 5 minutes.
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans (NS): 128 to 1024 scans, or more, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1 second.
-
Rationale: ¹³C is much less sensitive than ¹H, requiring more scans to achieve an adequate signal-to-noise ratio. Proton decoupling simplifies the spectrum to singlets for each unique carbon.
Advanced 2D NMR Techniques
For complex pyrazole derivatives, 1D spectra may be insufficient for complete structural assignment. Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the atoms in the molecular framework.[1][16]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two proton signals indicates they are neighbors.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is the most reliable way to assign carbon signals for protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
Caption: General workflow for NMR analysis of a novel pyrazole.
Data Summary Tables
The following tables provide typical NMR data ranges for the unsubstituted pyrazole ring. Substituents will cause significant deviations from these values.
Table 1: Typical ¹H NMR Data for the Pyrazole Ring (in CDCl₃)
| Proton Position | Chemical Shift (δ) Range (ppm) | Multiplicity |
| H3 / H5 | 7.5 - 7.7 | Doublet |
| H4 | 6.3 - 6.4 | Triplet |
| N1-H | > 10 (often broad/unobserved) | Broad Singlet |
Table 2: Typical ¹³C NMR Data for the Pyrazole Ring (in CDCl₃)
| Carbon Position | Chemical Shift (δ) Range (ppm) |
| C3 / C5 | 133 - 135 |
| C4 | 105 - 106 |
Table 3: Typical ¹H-¹H Coupling Constants (J) for the Pyrazole Ring
| Coupling | Value Range (Hz) |
| ³J(H3,H4) | 2.0 - 2.5 |
| ³J(H4,H5) | 2.5 - 3.0 |
| ⁴J(H3,H5) | 0.5 - 0.8 |
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of pyrazole compounds. A systematic approach, beginning with proper sample preparation and proceeding through 1D and advanced 2D NMR experiments, enables the complete and unambiguous determination of molecular structure. Understanding the characteristic chemical shifts, coupling constants, and the dynamic nature of tautomerism is key to navigating the interpretation of these spectra. The protocols and data presented in this note serve as a robust foundation for researchers in organic synthesis and drug discovery to confidently characterize novel pyrazole-based molecules.
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Albert, A. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(10), 2463. [Link]
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University of Minho. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 27, 2026, from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved January 27, 2026, from [Link]
-
Elguero, J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5418. [Link]
-
Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
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Aguilar-Parrilla, F., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Physical Chemistry Chemical Physics, 4(14), 3464-3473. [Link]
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Gowda, G. A. N., & Raftery, D. (Eds.). (2019). NMR-Based Metabolomics: Methods and Protocols. Humana Press. [Link]
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Denisov, G. S., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7793. [Link]
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University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved January 27, 2026, from [Link]
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NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved January 27, 2026, from [Link]
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Application Notes & Protocols for 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide
A Guide for the Synthetic Chemist in Drug Discovery
Introduction: The Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous established drugs with a wide array of therapeutic activities.[1] Pyrazoles are five-membered heterocyclic compounds that are particularly valuable in organic synthesis and have been extensively studied.[1] Their derivatives have demonstrated applications as anti-inflammatory, analgesic, anticancer, antidepressant, and antimicrobial agents, among others.[1][2] The versatility of the pyrazole ring system allows for structural modifications that can fine-tune the pharmacological profile of a molecule, making it a privileged scaffold in drug design.
This guide focuses on a specific, highly functionalized pyrazole intermediate: 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide . This molecule offers chemists a powerful tool for building complex molecular architectures. It incorporates three key features:
-
A stable 1-methyl-pyrazole core , which directs substitution and influences the overall geometry.
-
A 3-hydroxy group , which can exist in tautomeric forms and offers a site for further modification or can act as a crucial hydrogen bond donor in ligand-receptor interactions.
-
A highly reactive 5-carbohydrazide moiety , a versatile functional group that serves as a gateway to a vast number of other heterocyclic systems and derivatives.
This document provides an in-depth look at the synthetic utility of this intermediate, complete with detailed protocols and the scientific rationale behind them, to empower researchers in their drug development endeavors.
Structural Properties and Tautomerism
A critical aspect of this compound is its potential for tautomerism. The hydroxy-pyrazole form can exist in equilibrium with its pyrazolone keto form. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the molecule's reactivity. In many cases, the hydroxyl (-OH) form is the predominant tautomer.[3] Understanding this relationship is crucial for predicting reaction outcomes.
Caption: Tautomeric equilibrium between the hydroxy and keto forms.
Core Reactivity: The Carbohydrazide as a Synthetic Linchpin
The carbohydrazide (-CO-NH-NH₂) moiety is the primary center of reactivity in this intermediate. Its terminal primary amine is highly nucleophilic, making it an excellent partner for reactions with a wide range of electrophiles, most notably carbonyl compounds. This reactivity is the foundation for its utility in constructing larger, more complex heterocyclic systems.
A common and powerful application is the condensation of the carbohydrazide with aldehydes or ketones to form N-acylhydrazones. These hydrazones are not merely stable products; they are valuable intermediates themselves and often exhibit significant biological activity.[4]
Caption: General workflow for synthesizing N-acylhydrazones.
Application Note 1: Synthesis of Bioactive N-Acylhydrazone Libraries
N-acylhydrazones derived from pyrazole carbohydrazides are a well-established class of compounds with potential anticancer activities.[4][5] Specifically, derivatives have been investigated for their ability to inhibit the proliferation of cancer cell lines like A549 (lung cancer).[5] The following protocol provides a robust method for synthesizing a library of these derivatives for screening.
Protocol: General Synthesis of Pyrazole-5-Carbohydrazide Hydrazones
This protocol details the condensation reaction between this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 10 mL per mmol of hydrazide). Stir the mixture at room temperature until the solid is fully dissolved.
-
Rationale (Expertise): Ethanol is a common solvent for these reactions as it effectively dissolves the reactants and the resulting hydrazone often precipitates upon cooling, simplifying purification.
-
-
Aldehyde Addition: To the stirred solution, add 1.05 equivalents of the selected aromatic aldehyde. A slight excess of the aldehyde ensures the complete consumption of the more valuable hydrazide starting material.
-
Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the mixture.
-
Rationale (Trustworthiness): The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the hydrazide's terminal nitrogen. This is a self-validating step; the reaction proceeds significantly slower or not at all without a catalyst.
-
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Product Isolation and Purification:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product will often precipitate as a solid. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted aldehyde.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
-
Characterization: Confirm the structure of the synthesized N-acylhydrazone using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
| Parameter | Typical Condition | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants; product often precipitates on cooling. |
| Catalyst | Glacial Acetic Acid | Activates the carbonyl electrophile. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reactant Ratio | 1:1.05 (Hydrazide:Aldehyde) | Ensures complete conversion of the limiting hydrazide. |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion, monitored by TLC. |
Application Note 2: A Scaffold for Combinatorial Chemistry
The true power of this compound lies in its role as a versatile scaffold. The carbohydrazide handle can be used to generate large libraries of related compounds by reacting it with a diverse set of building blocks. This is a cornerstone of modern drug discovery, allowing for the rapid exploration of chemical space around a core pharmacophore.
Beyond simple aldehydes, the carbohydrazide can react with:
-
Isocyanates and Isothiocyanates: To form semicarbazides and thiosemicarbazides, respectively. These are precursors to triazole and thiadiazole heterocycles.
-
Diketones and Ketoesters: To form new heterocyclic rings, such as pyrazoles or pyridazinones, through cyclocondensation reactions.
-
Acyl Chlorides and Anhydrides: To form stable diacylhydrazines.
Caption: Diversification potential of the pyrazole carbohydrazide scaffold.
Conclusion
This compound is more than just a chemical; it is a strategic starting point for synthetic discovery. Its pre-installed pyrazole core offers a proven pharmacophore, while the highly adaptable carbohydrazide moiety provides a reliable handle for extensive chemical modification. By understanding its fundamental reactivity and employing robust protocols, researchers can leverage this intermediate to efficiently build libraries of novel compounds, accelerating the journey from initial hit to viable drug candidate.
References
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A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
-
A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
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Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
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Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central.
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
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Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. Google Patents.
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
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Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate.
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Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central.
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate.
-
Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.
-
Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. International Journal of Pharmaceutical Sciences and Research.
-
Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. PubChem.
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
-
4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer. Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Hydrazone Formation
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for hydrazone formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of hydrazone synthesis. Instead of a rigid protocol, we offer a dynamic resource built on core chemical principles and field-proven insights to help you troubleshoot and optimize your specific reaction.
Core Principles of Hydrazone Formation
Hydrazone synthesis is a condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative. While seemingly straightforward, its success hinges on a delicate balance of factors, primarily revolving around a two-step mechanism: nucleophilic attack followed by dehydration. Understanding this mechanism is the first step to mastering the reaction.
The reaction is typically acid-catalyzed. An acidic environment protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazine. However, excessive acidity is detrimental; it protonates the hydrazine nitrogen, neutralizing its nucleophilicity and halting the reaction.[1][2] This balance is the most critical parameter to control.
Caption: Acid-catalyzed mechanism for hydrazone formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation? A1: The reaction is pH-sensitive and generally requires mildly acidic conditions.[2] The optimal pH is typically between 4 and 6.[2] In this range, there is sufficient protonation of the carbonyl group to activate it for nucleophilic attack, without significant, unproductive protonation of the hydrazine nucleophile.[1][3] At pH below 3, the reaction rate slows dramatically as the hydrazine exists predominantly in its non-nucleophilic protonated form.[1]
Q2: What are the most common side reactions? A2: The primary side reaction is the formation of an azine . This occurs when the newly formed hydrazone, particularly one derived from unsubstituted hydrazine (H₂N-NH₂), reacts with a second molecule of the aldehyde or ketone.[2][4][5] Another common issue is the hydrolysis of the hydrazone product back to the starting materials, as the reaction is reversible.[2][5]
Q3: How stable are hydrazones? A3: Hydrazone stability varies. They are susceptible to hydrolysis, especially under acidic conditions.[5][6] Alkyl hydrazones are notably more prone to hydrolysis than analogous oximes, sometimes by a factor of 100 to 1000-fold.[5][7] Acylhydrazones tend to be more stable. For applications requiring high stability, especially in aqueous media, it is critical to control the pH. At neutral pH, the hydrazone bond is generally stable.[5]
Q4: Do I always need a catalyst? A4: While the reaction is inherently acid-catalyzed (often by a few drops of acetic acid), certain nucleophilic catalysts can significantly accelerate the reaction, especially at or near neutral pH where the reaction can be very slow.[8] Aniline is a classic choice, but more efficient catalysts like anthranilic acids have been developed for bioconjugation applications where neutral pH and low reactant concentrations are required.[8][9][10]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Caption: Decision workflow for troubleshooting low hydrazone yield.
Problem 1: Low or No Product Yield
Q: My reaction shows low yield. My starting materials are high quality. What should I check first? A: The first step is to analyze the reaction mixture by Thin Layer Chromatography (TLC) to determine if the starting materials have been consumed.[2]
-
If starting materials are largely unreacted: The issue lies with the reaction kinetics or equilibrium.
-
Incorrect pH: This is the most common culprit. Verify the pH of your reaction mixture. If it's neutral or basic, the reaction will be very slow. If it's too acidic (pH < 3), your hydrazine is likely protonated and inactive. Solution: Adjust the pH to the 4-6 range using a weak acid like acetic acid.[2]
-
Insufficient Catalysis: For challenging substrates or reactions at neutral pH, catalysis is key. Solution: Add a nucleophilic catalyst. Aniline (5-10 mol%) is a standard choice.[9] For biological applications, consider a water-soluble anthranilic acid catalyst.[10]
-
Reversibility: The reaction is reversible. The water produced can hydrolyze the hydrazone back to the starting materials. Solution: If your solvent is compatible (e.g., toluene), remove water as it forms using a Dean-Stark apparatus to drive the equilibrium toward the product.[2]
-
Steric Hindrance: Bulky aldehydes, ketones, or hydrazines can significantly slow the reaction.[2] Solution: Increase the reaction time and/or temperature. Monitor progress carefully by TLC.
-
-
If starting materials are consumed but the product spot is faint or absent: This suggests the product formed but was lost or decomposed.
-
Product Instability: The hydrazone may be hydrolyzing during aqueous workup or decomposing on the silica gel column during purification.[11] Solution: Minimize exposure to water and acid during workup. If performing chromatography, consider neutralizing the silica gel with triethylamine or using a different stationary phase like alumina. Keep purification steps at a low temperature.[12]
-
Product Solubility: Your product might be partially soluble in the aqueous phase during an extraction or too soluble in the recrystallization solvent. Solution: Re-extract the aqueous layers. For recrystallization, ensure you are using a solvent system where the product has low solubility at cold temperatures.
-
Problem 2: The final product is impure and contains multiple spots on TLC.
Q: My reaction seems to work, but I get multiple products that are difficult to separate. What are they and how can I avoid them? A: The most likely impurity is the azine , formed from the reaction of your hydrazone product with a second equivalent of the starting carbonyl.[2]
-
Cause: This side reaction is favored when the stoichiometry is not controlled or when using unsubstituted hydrazine.
-
Solution 1: Adjust Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine. This increases the probability that a carbonyl molecule will react with the more abundant starting hydrazine rather than the hydrazone product.[2]
-
Solution 2: Control Reagent Addition: If feasible, add the aldehyde or ketone slowly to a solution of the hydrazine. This maintains a high concentration of hydrazine relative to the carbonyl compound throughout the reaction, suppressing azine formation.
-
Purification: Azines can often be separated from hydrazones by column chromatography or careful recrystallization, though their polarities can sometimes be very similar.
Problem 3: The reaction is extremely slow.
Q: I'm working at neutral pH for a bioconjugation application and the reaction takes days. How can I speed it up without denaturing my biomolecule? A: This is a common challenge in bioconjugation. The slow reaction rate at neutral pH is a known limitation.[8]
-
Cause: At pH 7.4, the acid-catalyzed dehydration step is the rate-limiting factor, and it is very slow without a catalyst.[8]
-
Solution 1: Use a Superior Catalyst: While aniline works, it is often toxic to cells and required in high concentrations.[10] The best approach is to use a more efficient, water-soluble organocatalyst. 5-Methoxyanthranilic acid has been shown to provide significant rate enhancements at neutral pH and low reactant concentrations.[10]
-
Solution 2: Modify Reactants: If you have control over the structure of your reactants, incorporating neighboring acid/base groups can lead to intramolecular catalysis, dramatically accelerating the reaction.[8] For example, an aldehyde with a nearby carboxylic acid group can catalyze the reaction internally.[8]
Data Summaries & Key Parameters
Table 1: pH Influence on Hydrazone Formation
| pH Range | Effect on Carbonyl (C=O) | Effect on Hydrazine (H₂N-NHR) | Overall Reaction Rate | Rationale |
| < 3 | Highly Activated (Protonated) | Inactive (Protonated) | Very Slow | Hydrazine nucleophilicity is neutralized.[1] |
| 4 - 6 | Activated | Active (Primarily unprotonated) | Optimal | Best balance of carbonyl activation and nucleophile availability.[2] |
| 7 - 8 | Minimally Activated | Fully Active | Slow to Very Slow | The rate-limiting dehydration step is not effectively catalyzed.[8] |
| > 9 | Not Activated | Fully Active | Extremely Slow | No acid catalysis. |
Table 2: Common Solvents for Hydrazone Formation
| Solvent | Typical Use Case | Advantages | Disadvantages |
| Ethanol/Methanol | General purpose synthesis | Good solubility for many reactants; easy to remove.[12] | Can be protic; may not be suitable for highly water-sensitive reactions. |
| Toluene | Driving equilibrium | Allows for azeotropic removal of water with a Dean-Stark trap. | Higher boiling point; may not be suitable for heat-sensitive compounds. |
| Tetrahydrofuran (THF) | Aprotic conditions | Good solvent for a range of polarities; aprotic. | Must be dry; lower boiling point. |
| DMSO / DMF | Poorly soluble reactants | High boiling point; excellent solvating power.[13] | Difficult to remove; requires high vacuum. |
| Aqueous Buffer (e.g., PBS) | Bioconjugation | Mimics physiological conditions.[8] | Reaction is often very slow; hydrolysis is a concern. |
Key Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol is a general starting point and should be optimized for your specific substrates.
-
Dissolve Reactants: In a round-bottom flask, dissolve the hydrazine derivative (1.1 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of limiting reagent).
-
Add Carbonyl: Add the aldehyde or ketone (1.0 eq.) to the solution. If the reaction is highly exothermic, add it dropwise.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The solution should be in the mildly acidic pH range of 4-6.[2]
-
Reaction: Stir the mixture at room temperature or heat to reflux. The optimal temperature and time depend on the reactivity of the substrates.[12][14]
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the limiting starting material.[2]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration and washed with cold solvent.
-
Alternatively, remove the solvent under reduced pressure.[12] The crude residue can then be purified.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[2][11]
Protocol 2: Purification by Column Chromatography
-
Prepare Slurry: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a hexane/ethyl acetate mixture).
-
Pack Column: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Load Sample: Dissolve the crude hydrazone in a minimum amount of a suitable solvent (or the eluent itself) and load it onto the top of the silica gel.
-
Elute: Elute the column with the chosen solvent system, gradually increasing polarity if necessary. Collect fractions.
-
Analyze: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified hydrazone.
Note on Safety: Hydrazine and many of its derivatives are highly toxic, corrosive, and potential carcinogens.[15] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][15] Anhydrous hydrazine is extremely reactive and requires special handling precautions.[12]
References
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Wiley Online Library. Available at: [Link]
-
Hydrazine I Hydrazone formation I Give Reason. YouTube. Available at: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. ACS Publications. Available at: [Link]
-
Ethanone, 1-phenyl-, hydrazone. Organic Syntheses. Available at: [Link]
-
Hydrazine. Wikipedia. Available at: [Link]
-
Hydrazone formation. ChemTube3D. Available at: [Link]
-
Hydrazone: Formation, Structure, and Reactions. Chemistry Learner. Available at: [Link]
-
Hydrazone. Wikipedia. Available at: [Link]
-
Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. ACS Publications. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]
-
Hydrolytic stability of hydrazones and oximes. Semantic Scholar. Available at: [Link]
-
Water-soluble Organocatalysts for Hydrazone and Oxime Formation. National Center for Biotechnology Information (PMC). Available at: [Link]
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Technical Support Center: Enhancing the Stability of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide. This document provides in-depth troubleshooting advice and frequently asked questions to address stability challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Stability Landscape
This compound is a molecule of significant interest, combining the functionalities of a hydroxypyrazole ring and a carbohydrazide moiety. This unique structure, while conferring desirable pharmacological properties, also presents specific stability challenges. The electron-rich pyrazole system, coupled with the nucleophilic and reducing nature of the carbohydrazide group, makes the molecule susceptible to degradation under various conditions. This guide will walk you through the potential degradation pathways and provide robust strategies to mitigate them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: My aqueous solution of this compound is showing a decrease in purity over time, even when stored at 4°C. What could be the cause?
A1: The most likely cause is hydrolytic degradation. The carbohydrazide functional group is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions. Even in a nominally neutral solution, the local pH can influence the rate of degradation. At elevated temperatures, this hydrolysis can be more pronounced, leading to the cleavage of the carbohydrazide moiety to form 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid and hydrazine.[1] It is also possible that dissolved oxygen in your aqueous solution is causing oxidative degradation.
Q2: I've observed a color change in my solid sample of this compound after exposure to light. What is happening?
A2: Pyrazole derivatives can be susceptible to photodegradation.[2][3] Exposure to UV or even ambient light can induce photochemical reactions, potentially leading to the formation of colored degradation products. In some cases, this can involve complex rearrangements of the heterocyclic ring. It is crucial to store both solid samples and solutions of this compound protected from light.
Q3: Can I use standard buffers to prepare my solutions? Are there any incompatibilities I should be aware of?
A3: While standard buffers can be used, it is critical to select one that maintains a pH close to neutral (pH 6-7) to minimize hydrolysis.[4] Avoid strongly acidic or basic buffers. Furthermore, be cautious with buffers containing metal ions, as these could potentially catalyze oxidative degradation, given the reducing nature of the carbohydrazide group. Phosphate and citrate buffers are generally suitable starting points, but their compatibility should be confirmed through stability studies.
Q4: What are the primary degradation products I should be looking for?
A4: Based on the structure, the primary degradation products are likely to be:
-
3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid: Formed via hydrolysis of the carbohydrazide.
-
Hydrazine: Also a product of carbohydrazide hydrolysis.
-
Oxidized derivatives: The hydroxypyrazole ring can be susceptible to oxidation, potentially forming quinone-like structures or other oxidized species. The carbohydrazide can also be oxidized.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific experimental issues.
Guide 1: Investigating Unexpected Degradation in Solution
If you are observing a loss of purity or the appearance of unexpected peaks in your analytical chromatograms, a systematic investigation is necessary.
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Technical Support Center: HPLC Analysis of Pyrazole Compounds
Welcome to the technical support center for the HPLC analysis of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method development and to offer solutions for common challenges encountered in the lab.
Part 1: Foundational Principles for Pyrazole Analysis
Understanding the physicochemical nature of pyrazole is fundamental to developing robust HPLC methods. Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms.[1][2] This structure imparts specific properties that directly influence chromatographic behavior.
-
Weak Basicity and Acidity : Pyrazole derivatives can act as weak bases or acids, a property that is highly dependent on the nature of their substituents.[3] The pyridine-type nitrogen is a proton acceptor, while the pyrrole-type NH can be a proton donor.[3] This amphoteric nature means that the mobile phase pH is a critical parameter for controlling retention and peak shape. For reproducible results, it is recommended to work at a pH at least one unit away from the analyte's pKa.[4]
-
Polarity : The polarity of pyrazole compounds can vary significantly based on their substituents. While the parent pyrazole is relatively polar, the addition of non-polar functional groups can decrease its polarity.[5] This variability necessitates careful selection of both the stationary and mobile phases to achieve optimal retention and separation.[6]
-
Silanol Interactions : As basic compounds, pyrazoles are prone to interacting with acidic residual silanol groups on the surface of silica-based HPLC columns.[7] This secondary interaction is a primary cause of peak tailing.[7] To mitigate this, one can operate at a lower pH, use a highly deactivated (end-capped) column, or add a mobile phase modifier like triethylamine to mask the silanol groups.[7][8]
Part 2: Step-by-Step Protocol: Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial in drug development as it can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[9] This protocol outlines the key phases for developing such a method for a novel pyrazole derivative.
Phase 1: Initial Method Development & Optimization
-
Column Selection : Start with a workhorse column like a C18. For more polar pyrazoles that are poorly retained, consider an AQ-type C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[10] Phenyl-Hexyl columns can also offer alternative selectivity for aromatic compounds like pyrazoles.[11]
-
Mobile Phase Selection : A common starting point is a mixture of acetonitrile (ACN) or methanol with water or a buffer.[6] Due to the basic nature of pyrazoles, using a buffer is highly recommended to control the pH.[6] A low pH (e.g., pH 2.5-3.5 using phosphate or formate buffer) often yields better peak shapes by suppressing the ionization of residual silanols.[4][12]
-
Detector Selection : A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly versatile, allowing for the determination of the optimal detection wavelength and assessment of peak purity.[13] For compounds lacking a strong chromophore or for enhanced sensitivity and specificity, a Mass Spectrometry (MS) detector is the preferred choice.[12]
-
Optimization : Systematically adjust the mobile phase composition (organic solvent ratio), gradient slope, flow rate, and column temperature to achieve optimal resolution (Rs > 2), theoretical plates (N > 2000), and a tailing factor between 0.9 and 1.5.
Phase 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[14][15] The goal is to achieve 5-20% degradation of the API.[16]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature, then 50-60°C if no degradation.[17] |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature, then 50-60°C if no degradation.[17] |
| Oxidation | 0.1% - 3% H₂O₂ at room temperature.[17] |
| Thermal | Dry heat at 40-80°C.[17] |
| Photolytic | Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17] |
After exposing the pyrazole compound to these stress conditions, analyze the samples by the developed HPLC method. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.
Phase 3: Method Validation
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[18][19]
-
Specificity : Demonstrated during the forced degradation study.
-
Linearity : Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy : Determine the closeness of the test results to the true value.
-
Precision : Evaluate the method's repeatability and intermediate precision.
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness : Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of pyrazole compounds in a question-and-answer format.
Peak Shape Problems
Q: Why am I seeing significant peak tailing for my pyrazole analyte?
A: Peak tailing is the most common peak shape issue for basic compounds like pyrazoles.[7] It is typically caused by secondary interactions between the basic nitrogen atoms of the pyrazole and acidic residual silanol groups on the silica surface of the column.[7]
-
Logical Troubleshooting Workflow:
Q: My peak is fronting. What is the likely cause?
A: Peak fronting is often a sign of sample overload or an injection solvent that is stronger than the mobile phase.
-
Reduce Concentration : Dilute your sample and reinject.
-
Match Injection Solvent : Dissolve your sample in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase (e.g., 100% ACN into a 20% ACN mobile phase) will cause the analyte band to spread and front.
Retention and Resolution Issues
Q: My polar pyrazole compound is eluting too early with no retention on a C18 column. What should I do?
A: This is a common issue for polar analytes on traditional reversed-phase columns.
-
Use 100% Aqueous Mobile Phase : First, ensure your C18 column is "aqueous stable" (e.g., an ODS-AQ type). Many standard C18 columns suffer from "phase dewetting" or "phase collapse" in highly aqueous mobile phases, leading to a sudden loss of retention. [10]
-
Switch to a More Polar-Retentive Phase : If an aqueous-stable C18 is insufficient, consider alternative column chemistries:
-
Polar-Endcapped or Embedded Polar Group Columns : These are designed to provide better retention for polar compounds.
-
HILIC Columns : These columns use a high organic, low aqueous mobile phase to retain very polar compounds that are unretained in reversed-phase. [10]
-
Q: I have two closely eluting pyrazole isomers. How can I improve their resolution?
A: Improving resolution requires manipulating selectivity, efficiency, or retention.
-
Change the Organic Modifier : Switching from acetonitrile to methanol (or vice versa) can alter selectivity (α) due to different solvent properties.
-
Adjust the pH : A small change in pH can alter the ionization state of your pyrazoles, potentially leading to significant changes in retention and selectivity.
-
Try a Different Stationary Phase : If mobile phase changes are ineffective, changing the column chemistry is the most powerful way to alter selectivity. A Phenyl or Pentafluorophenyl (PFP) phase can introduce different retention mechanisms (like π-π interactions) that can resolve isomers unresolved on a C18.
-
Increase Efficiency : Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column to increase the plate count (N), which will improve resolution.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the best starting mobile phase for a new pyrazole compound of unknown polarity?
A1: A good starting point is a gradient from 10% to 90% acetonitrile in water (both containing 0.1% formic acid) over 20 minutes on a C18 column. The formic acid helps to control the pH and improve peak shape for the basic pyrazole nucleus. [12]This initial gradient run will give you a good idea of the compound's retention and help you develop a more optimized isocratic or gradient method.
Q2: Is it better to use acetonitrile or methanol for pyrazole analysis?
A2: Both are common organic modifiers. Acetonitrile generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in reversed-phase, which can provide different selectivity. Methanol is a protic solvent and can engage in hydrogen bonding, which may be advantageous for separating certain pyrazole derivatives. It is often worthwhile to screen both during method development.
Q3: My method needs to be mass spectrometry (MS) compatible. What buffers should I use?
A3: For LC-MS compatibility, you must use volatile buffers that will not foul the MS source. Avoid non-volatile buffers like phosphate. Instead, use:
-
Acidic Conditions : Formic acid (0.1%) or acetic acid (0.1%). [12]
-
Basic Conditions : Ammonium hydroxide (0.1%) or ammonium bicarbonate (10 mM).
Q4: How do I choose the correct detection wavelength for my pyrazole compound?
A4: If you are using a DAD or PDA detector, you can acquire the full UV spectrum of your analyte peak. The optimal wavelength is typically the λmax (wavelength of maximum absorbance), as this provides the best signal-to-noise ratio. For a pyrazolone derivative, a wavelength of 237 nm has been used effectively. [20]Another study on a pyrazoline derivative used 206 nm. [5]It is crucial to determine the λmax empirically for your specific compound.
References
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
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Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
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Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
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Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. GL Sciences. Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Available at: [Link]
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Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
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Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. Available at: [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. Available at: [Link]
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Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
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(PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. Available at: [Link]
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HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
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Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]
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Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. R Discovery. Available at: [Link]
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Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. Available at: [Link]
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Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
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Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]
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Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
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Quality Guidelines. ICH. Available at: [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Antitumor Activity of Pyrazole Derivatives and 5-Fluorouracil
This guide provides an in-depth, objective comparison of the antitumor activities of the emerging class of pyrazole derivatives against the established chemotherapeutic agent, 5-fluorouracil (5-FU). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate mechanisms of action, comparative efficacy, and the standard protocols used for their evaluation.
Introduction: A Tale of Two Anticancer Agents
In the landscape of cancer chemotherapy, 5-fluorouracil (5-FU) has long been a cornerstone, a stalwart antimetabolite used in the treatment of a range of solid tumors.[1][2] Its mechanism, while effective, is broad, leading to significant toxicities that can limit its clinical utility.[3] In the continuous search for more selective and potent therapies, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, pyrazole derivatives have garnered substantial attention.[4] This versatile scaffold is a key component in several FDA-approved drugs and demonstrates a remarkable ability to be chemically modified, allowing for the fine-tuning of its pharmacological properties to engage a wide array of cancer-specific targets.[4][5]
This guide moves beyond a simple cataloging of compounds to offer a causal analysis of why these two classes of molecules differ in their antitumor effects, how their performance is quantitatively measured, and the experimental designs that validate these findings.
Section 1: Divergent Mechanisms of Antitumor Action
The fundamental difference in the antitumor activity between pyrazole derivatives and 5-FU lies in their cellular targets and mechanisms of inducing cell death. 5-FU acts as a blunt instrument, disrupting fundamental processes of DNA and RNA synthesis, whereas pyrazole derivatives can be engineered as precision tools to inhibit specific signaling pathways that drive cancer proliferation.
The Multi-Targeted Approach of Pyrazole Derivatives
Pyrazole derivatives are not defined by a single mechanism of action; rather, their strength lies in their chemical diversity, which allows them to inhibit a variety of cancer-relevant targets.[4] This multi-pronged potential is a significant advantage in developing targeted therapies.
Key mechanisms include:
-
Kinase Inhibition: Many pyrazole derivatives are designed to target the ATP-binding pocket of protein kinases, which are often dysregulated in cancer. This includes critical targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and BRAF V600E, thereby disrupting signaling pathways that control cell growth, proliferation, and angiogenesis.[4][6]
-
Tubulin Polymerization Inhibition: Certain derivatives act as antimitotic agents by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton.[5][7] By inhibiting tubulin polymerization, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.[8]
-
Enzyme Inhibition: Specific pyrazoles have been shown to inhibit enzymes like COX-2 and carbonic anhydrase IX (hCA IX), which are involved in inflammation and maintaining the tumor microenvironment's pH, respectively.[5][6]
-
Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, the downstream effect of most effective pyrazole derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, preventing cancer cells from replicating.[6][8]
The Antimetabolite Pathway of 5-Fluorouracil (5-FU)
5-FU's mechanism is a classic example of antimetabolite action. As a pyrimidine analog, it deceives the cellular machinery responsible for building blocks of DNA and RNA.[9]
The process involves three critical steps:
-
Metabolic Activation: 5-FU is a prodrug that, once inside a cell, is converted into several active metabolites: 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorouridine triphosphate (FUTP), and 5-fluorodeoxyuridine triphosphate (FdUTP).[9]
-
Inhibition of Thymidylate Synthase (TS): The primary mode of cytotoxicity comes from FdUMP, which forms a stable complex with thymidylate synthase (TS).[1][9] This enzymatic inhibition depletes the cell of thymidine, an essential nucleotide for DNA synthesis and repair, leading to what is known as "thymineless death."[10]
-
RNA and DNA Damage: The other metabolites, FUTP and FdUTP, are fraudulently incorporated into RNA and DNA, respectively.[9] The incorporation of FUTP into RNA disrupts RNA processing and function, while FdUTP incorporation into DNA causes direct DNA damage and triggers cell death pathways.[9][11]
Section 2: Comparative Efficacy: A Data-Driven Analysis
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency in vitro. A lower IC50 value signifies that less of the drug is required to inhibit the cancer cell's growth by 50%, indicating higher potency. Numerous studies have synthesized novel pyrazole derivatives and benchmarked their activity against standard chemotherapeutics.
The data below, compiled from multiple studies, illustrates this comparison. It is crucial to note that while some pyrazoles show moderate activity, others demonstrate potency that is significantly greater than established drugs like 5-FU and Doxorubicin in specific cell lines.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) | Source |
| Pyrazolo[3,4-b]pyridine | Compound 52 | MCF-7 (Breast) | 18.4 | 5-Fluorouracil | Not specified | [6] |
| Pyrazolo[3,4-b]pyridine | Compound 52 | A549 (Lung) | 21.2 | 5-Fluorouracil | Not specified | [6] |
| Pyrazole-Indole Hybrid | Compound 7a | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [12] |
| Pyrazole-Indole Hybrid | Compound 7b | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [12] |
| Pyrazole-Indole Hybrid | Various (5a-j, 7a-e) | MCF-7 (Breast) | 10.6 - 63.7 | Doxorubicin | 64.8 ± 4.1 | [12] |
| Tetrahydrothiochromeno[4,3-c]pyrazole | Compound 7d | MGC-803 (Gastric) | 15.43 | Not specified | Not specified | [13] |
| Pyrazoline Derivative | Compound 11 | U251 (Glioblastoma) | 11.9 | Not specified | Not specified | [14] |
Analysis of Causality: The superior potency of compounds like the pyrazole-indole hybrid 7a against the HepG2 liver cancer cell line (IC50 of 6.1 µM vs. 24.7 µM for doxorubicin) can be attributed to its specific design, which in this case was shown to effectively target the CDK-2 enzyme and induce apoptosis.[12] This highlights the success of rational drug design, where the pyrazole scaffold is modified to achieve high affinity for a specific cancer target, leading to enhanced potency compared to less targeted agents. Conversely, some broad-spectrum pyrazoles may show only moderate activity, indicating that the specific substitutions on the pyrazole ring are critical for determining biological effect.[15]
Section 3: Gold-Standard Experimental Protocols
The trustworthiness of any comparative claim rests on the validity of the experimental protocols used to generate the data. The following sections detail the self-validating workflows for assessing in vitro cytotoxicity and in vivo efficacy, which are foundational in preclinical drug development.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16] Its principle is based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and the reference drug (5-FU) in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated cells as a negative control (100% viability) and wells with medium only as a blank.
-
Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically ~570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
In Vivo Efficacy Assessment: Cell-Line Derived Xenograft (CDX) Model
To translate in vitro findings into a more clinically relevant context, in vivo models are essential.[17] The cell-line derived xenograft (CDX) model, where human cancer cells are implanted into immunocompromised mice, is a gold standard for evaluating the efficacy of anticancer compounds.[18]
Step-by-Step Protocol:
-
Cell Culture and Preparation: Culture the selected human cancer cell line (e.g., A549) under sterile conditions. Harvest the cells when they reach the logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a specific concentration (e.g., 5 x 10^6 cells per 100 µL).
-
Animal Acclimatization: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells. Allow the animals to acclimatize to the facility for at least one week.
-
Tumor Implantation: Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Administer the pyrazole derivative, 5-FU (positive control), and vehicle (negative control) to their respective groups according to a defined schedule, dose, and route (e.g., intraperitoneal, oral gavage).
-
Efficacy Measurement: Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. At the endpoint, animals are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). Compare the mean tumor volume of the treated groups to the vehicle control group to assess efficacy.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: Comparing Efficacy Across Core Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of blockbuster drugs ranging from the anti-inflammatory celecoxib to the anti-obesity agent rimonabant.[1][2] Its prevalence is a direct result of its versatile biological activity and its capacity for straightforward chemical modification.[3][4] However, the efficacy of any drug discovery program hinges on the efficient and selective synthesis of its target scaffolds. The choice of synthetic route for a substituted pyrazole is a critical decision, balancing factors of yield, regioselectivity, substrate scope, and reaction conditions.
This guide provides an in-depth comparison of the most prevalent and impactful methods for pyrazole synthesis. We will move beyond simple procedural lists to dissect the underlying mechanisms, explain the causality behind experimental choices, and present quantitative data to ground our comparisons. Our goal is to equip you, the practicing scientist, with the expert-level insights needed to select and optimize the ideal synthetic strategy for your specific research objectives.
The Foundational Pillar: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely used methods for constructing the pyrazole ring.[1][3][5] Its enduring popularity is a testament to its simplicity and the ready availability of starting materials.
Mechanism and Rationale
The Knorr synthesis is typically an acid-catalyzed cyclocondensation.[5][6] The mechanism proceeds through several distinct, logical steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl. The use of a catalytic amount of acid is crucial here; it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic hydrazine.
-
Intramolecular Cyclization: Following the formation of the hydrazone intermediate, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group.[5]
-
Dehydration: The resulting five-membered ring intermediate readily undergoes dehydration to eliminate two molecules of water, driven by the formation of the highly stable, aromatic pyrazole ring.[7]
A critical challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The initial attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products, which can be difficult to separate.[1][3]
Caption: General mechanism of the Knorr pyrazole synthesis.
Field-Proven Experimental Protocol: Synthesis of a 1,3,5-Substituted Pyrazole
This protocol is adapted from a nano-ZnO catalyzed green synthesis approach, which highlights the evolution of the classic Knorr reaction towards more environmentally benign conditions.[1]
-
Materials: Phenylhydrazine (1.0 mmol), Ethyl acetoacetate (1.0 mmol), Nano-ZnO (catalyst, 10 mol%), Ethanol (5 mL).
-
Step 1: Reactant Setup: In a 25 mL round-bottom flask, combine phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and nano-ZnO (10 mol%).
-
Step 2: Solvent Addition: Add 5 mL of ethanol to the flask.
-
Step 3: Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Step 4: Work-up: Upon completion, add distilled water to the reaction mixture. The solid product will precipitate out.
-
Step 5: Isolation and Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure 1,3,5-substituted pyrazole. This method reports excellent yields, often up to 95%.[1][3]
Synthesis from α,β-Unsaturated Systems
An alternative and powerful strategy involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds (like chalcones) or acetylenic ketones.[1] This approach typically forms a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.
Mechanism and Rationale
-
Michael Addition: The reaction begins with a conjugate (Michael) addition of the hydrazine to the β-carbon of the unsaturated system.
-
Cyclization/Condensation: This is followed by an intramolecular cyclization and condensation with the carbonyl group, forming the five-membered pyrazoline ring.
-
Oxidation: The non-aromatic pyrazoline is then oxidized to the corresponding pyrazole. This oxidation can occur in situ using an oxidizing agent (e.g., iodine, bromine) or simply by heating in a solvent like DMSO under an oxygen atmosphere.[1][8] The choice of oxidant and conditions is key to achieving high yields and avoiding side reactions.
This pathway also faces regioselectivity challenges, particularly with substituted hydrazines, as the nucleophilicity of the two nitrogen atoms dictates the orientation of addition.[1]
Caption: Synthesis of pyrazoles via a pyrazoline intermediate.
Modern Approaches: 1,3-Dipolar Cycloaddition
For greater control over regioselectivity, 1,3-dipolar cycloaddition reactions offer a precise and powerful alternative. These reactions involve the [3+2] cycloaddition between a 1,3-dipole (such as a diazo compound or a nitrilimine) and a dipolarophile (such as an alkyne or alkene).[1]
Mechanism and Rationale
This method constructs the pyrazole ring in a single, concerted step. For example, in the reaction of a diazo compound with an alkyne, the terminal nitrogens of the diazo compound and the two sp-hybridized carbons of the alkyne form the five-membered ring directly. This approach often provides access to pyrazole substitution patterns that are difficult to achieve via classical condensation methods and typically results in a single regioisomer.[1] The choice of catalyst (often copper or zinc-based) can be critical for promoting the reaction under mild conditions.[1]
Enabling Technologies: Microwave and Ultrasound Assistance
Recent advancements have focused on improving the efficiency and environmental footprint of classical methods. Microwave (MW) irradiation and ultrasound have emerged as key enabling technologies.[9][10]
-
Microwave-Assisted Synthesis: MW irradiation dramatically accelerates reaction rates by directly and efficiently heating the solvent and reactants.[10][11] This often leads to a significant reduction in reaction times (from hours to minutes), improved yields, and cleaner reaction profiles with fewer byproducts.[3]
-
Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating the reaction without a significant increase in the bulk temperature.[10][12] This is particularly useful for reactions that are sensitive to high temperatures.
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The Rationale: From High-Throughput Screening to Whole-Organism Efficacy
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the in vitro and in vivo activity of pyrazole-based drug candidates. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide array of conditions, including inflammation, cancer, and infectious diseases[1][2][3]. Its metabolic stability and versatile chemical nature make it a cornerstone of modern drug discovery[4].
However, the journey from a promising hit in a lab assay to a clinically effective drug is fraught with challenges. A significant hurdle is the translational gap between in vitro (in glass) and in vivo (in a living organism) results[5]. This guide will dissect this critical transition, explaining the causality behind experimental choices, providing detailed protocols, and presenting comparative data to illuminate the complex relationship between a compound's activity in a test tube and its efficacy in a biological system.
The drug discovery process is often visualized as a funnel, starting with a vast number of compounds that are progressively filtered through increasingly complex and biologically relevant assays. The initial stages are dominated by in vitro methods due to their high throughput, lower cost, and ability to provide specific, mechanistic insights into a compound's interaction with its target. Promising candidates are then advanced to in vivo models, which, while more complex and resource-intensive, are essential for evaluating a drug's behavior within a complete physiological system, encompassing metabolism, distribution, and potential toxicity[5][6].
Caption: The Drug Discovery Funnel: Progressing from In Vitro to In Vivo Models.
Part 1: The In Vitro Arena – Assessing Target Engagement and Cellular Effects
In vitro testing is the foundational step, designed to answer two primary questions: "Does the compound interact with its intended molecular target?" and "Does this interaction produce a desired effect in a cellular context?"
Causality in Experimental Design
Researchers typically begin with target-based assays . These are often biochemical, cell-free systems that measure the direct interaction between a drug candidate and a purified target protein, such as a kinase or an enzyme[7]. This approach is highly specific and allows for the rapid screening of large compound libraries to identify potent inhibitors, quantified by the IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%).
Following target validation, cell-based assays are employed. These experiments use cultured cells (either immortalized cell lines or primary cells) to assess the compound's effects in a more biologically relevant environment[8]. These assays can measure downstream consequences of target engagement, such as inhibition of cell proliferation (for anticancer agents), reduction in inflammatory cytokine release, or direct cytotoxicity against microbial pathogens[9][10]. A potent compound in a target-based assay may fail here due to poor cell permeability or rapid efflux, making this a critical validation step.
Representative In Vitro Protocol: Cell-Based Anti-Inflammatory Assay (Cytokine Release)
This protocol is adapted from methodologies used to evaluate inhibitors of inflammatory signaling pathways[8]. It measures the ability of a pyrazole-based drug candidate to inhibit the release of the pro-inflammatory cytokine Interleukin-6 (IL-6) from stimulated cells.
Objective: To determine the IC₅₀ of a pyrazole-based compound for the inhibition of IL-6 secretion in stimulated human fibroblast cells.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 96-well plates at a density of 20,000 cells/well and incubated for 24 hours to allow for adherence.
-
Compound Preparation: The pyrazole-based test compound is serially diluted in dimethylsulfoxide (DMSO) to create a range of stock concentrations. These are further diluted in cell culture media to achieve the final desired assay concentrations, ensuring the final DMSO concentration is ≤0.1% to avoid solvent toxicity[8].
-
Treatment and Stimulation: The culture medium is removed from the cells and replaced with medium containing the various concentrations of the test compound. Cells are simultaneously stimulated with a pro-inflammatory agent (e.g., Interleukin-17) to induce IL-6 production. Control wells receive either the stimulant and vehicle (DMSO) or medium alone.
-
Incubation: The plates are incubated for 18-22 hours to allow for cytokine production and secretion[8].
-
Supernatant Collection: After incubation, the cell culture supernatant is carefully collected.
-
Quantification of IL-6: The concentration of IL-6 in the supernatant is measured using a quantitative method such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit[8].
-
Data Analysis: The results are used to generate a dose-response curve, and the IC₅₀ value is calculated using non-linear regression analysis.
Caption: Workflow for a Cell-Based In Vitro Anti-Inflammatory Assay.
Interpreting In Vitro Data
In vitro results are typically summarized to compare the potency and selectivity of different compounds.
| Compound ID | Target Kinase IC₅₀ (nM)[11] | MCF-7 Cell Proliferation IC₅₀ (µM)[10] | Anti-Microbial MIC (µg/mL) vs. S. aureus[4] |
| PYR-001 | 5 | 0.83 | >100 |
| PYR-002 | 250 | 12.5 | 16 |
| PYR-003 | 12 | 1.5 | 64 |
| Celecoxib (Ref) | >10,000 (for kinase) | 45 | >100 |
This table represents a compilation of typical data ranges found in the literature for pyrazole-based compounds.
Part 2: The In Vivo Arena – Navigating Systemic Complexity
Success in vitro does not guarantee success in vivo. A living organism introduces a host of complex variables, collectively studied under the umbrella of Pharmacokinetics (PK) and Pharmacodynamics (PD)[12].
-
Absorption: Can the drug get into the bloodstream from the site of administration?
-
Distribution: Does the drug reach the target tissue in sufficient concentrations?
-
Metabolism: Is the drug rapidly broken down by the liver or other organs into inactive or potentially toxic metabolites?
-
Excretion: How is the drug eliminated from the body?
A compound that is highly potent in vitro may fail in vivo because it is poorly absorbed, rapidly metabolized, or fails to penetrate the target tissue. Therefore, in vivo models are indispensable for assessing a drug's real-world potential[5].
Causality in Model Selection
The choice of an animal model is critical and must be tailored to the disease being studied. For pyrazole-based anti-inflammatory agents, a common and well-validated model is the carrageenan-induced paw edema model in rodents[13][14]. This model simulates acute inflammation. Carrageenan injection into the paw triggers a localized inflammatory response, causing measurable swelling (edema). The efficacy of an anti-inflammatory drug is determined by its ability to reduce this swelling compared to a control group[13]. For anticancer pyrazoles, tumor xenograft models are often used, where human cancer cells are implanted in immunocompromised mice to assess the drug's ability to inhibit tumor growth[15].
Representative In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds[13][14][16].
Objective: To evaluate the anti-inflammatory efficacy of a pyrazole-based compound by measuring the reduction of paw edema in rats.
Methodology:
-
Animal Acclimatization: Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week with free access to food and water[16].
-
Grouping and Fasting: Animals are divided into groups (n=5-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac), and Test Groups receiving different doses of the pyrazole compound. The animals are fasted overnight before the experiment.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Baseline Measurement: One hour after drug administration, the initial volume of each rat's left hind paw is measured using a plethysmometer.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar surface of the left hind paw of each rat to induce inflammation[14].
-
Post-Induction Measurement: The paw volume is measured again at specific time points after the carrageenan injection, typically at 1, 2, and 3 hours.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group[14].
Caption: Workflow for the In Vivo Carrageenan-Induced Paw Edema Assay.
Interpreting In Vivo Data
In vivo data directly assesses efficacy in a physiological context. A successful compound will show a dose-dependent reduction in the inflammatory response.
| Compound ID | Dose (mg/kg, p.o.) | % Inhibition of Paw Edema @ 3h[13][14] |
| Vehicle Control | - | 0% |
| PYR-001 | 20 | 65% |
| PYR-002 | 20 | 15% |
| PYR-003 | 20 | 58% |
| Diclofenac (Ref) | 10 | 72% |
This table represents typical data from an in vivo anti-inflammatory study.
Case Study: A Pyrazolone Derivative with Divergent Activities
A study on novel pyrazolone derivatives highlights the necessity of both in vitro and in vivo testing[9]. In this research, compound IIa was evaluated for dual antimicrobial and antiepileptic properties.
-
In Vitro Antimicrobial Activity: The compound was tested against various bacterial strains using an agar cup plate assay. It showed potent activity, producing a 9.5 mm zone of inhibition against S. aureus and a 9.0 mm zone against E. coli at a concentration of 80 µg/mL[9]. This demonstrated direct antibacterial action in a controlled laboratory setting.
-
In Vivo Antiepileptic Efficacy: The same compound was then tested in a pentylenetetrazol (PTZ)-induced seizure model in mice. When administered to the mice, compound IIa significantly delayed the onset of seizures and provided a 100% survival rate, indicating strong anticonvulsant effects within a complex central nervous system[9].
This case study perfectly illustrates the core concept: the in vitro experiments confirmed the compound's intrinsic antimicrobial properties, while the in vivo model was essential to discover and validate a completely different therapeutic effect (antiepileptic) that depends on the drug's ability to be absorbed, cross the blood-brain barrier, and interact with neuronal targets in a living animal[9].
Conclusion: An Integrated Approach is Non-Negotiable
The comparison of in vitro and in vivo activity is not a matter of which is "better," but rather how they are integrated into a logical, cascading workflow.
-
In vitro assays are the indispensable workhorses of early-stage discovery, offering speed, precision, and mechanistic clarity. They are essential for identifying compounds with high potency at the molecular and cellular level.
-
In vivo studies provide the ultimate biological context, revealing the true therapeutic potential of a compound by accounting for the complexities of a whole-organism system. They are the critical bridge between a laboratory finding and a potential medicine[5].
For researchers in drug development, understanding the strengths and limitations of each approach is paramount. A pyrazole candidate that shines with sub-nanomolar potency in a kinase assay is promising, but its journey is just beginning. Only through rigorous validation in well-chosen animal models can its potential to become a life-changing therapeutic be truly assessed. The future of drug discovery will likely involve even more sophisticated in vitro models, such as organ-on-a-chip and 3D organoids, to further close the translational gap and improve the prediction of in vivo success.
References
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- Kaur, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
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Safety Operating Guide
Comprehensive Guide to the Safe Handling of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene.
Understanding the Compound: A Proactive Approach to Safety
-
Pyrazole Derivatives: Compounds in this class can range from being relatively benign to exhibiting significant toxicity. Common hazards associated with pyrazole derivatives include skin and eye irritation.[1][2][3][4]
-
Carbohydrazides: This functional group is structurally related to hydrazine, a known hazardous substance.[5] Carbohydrazides and their derivatives can cause skin, eye, and respiratory tract irritation.[6][7] Some may also be harmful if swallowed.
Given these potential hazards, a cautious and well-defined handling protocol is imperative. The procedures outlined below are based on a synthesis of best practices for handling these chemical classes.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.2mm) | To prevent skin contact and potential irritation or absorption.[1] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical safety goggles or a full-face shield | To protect against splashes, mists, or airborne particles that could cause serious eye damage.[1][3] |
| Body Protection | A fully fastened laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge | Recommended when handling the powder outside of a certified chemical fume hood, or if irritation is experienced.[1][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
3.1. Preparation
-
Review Safety Data Sheets (SDS): Before beginning any work, thoroughly review the SDS for this compound. If an SDS for the specific compound is unavailable, review the SDS for closely related pyrazole and carbohydrazide compounds.[1][3][6][8]
-
Don Appropriate PPE: As outlined in the table above, don all required personal protective equipment.
-
Prepare the Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][9] Ensure that an eyewash station and safety shower are readily accessible.[10]
3.2. Handling
-
Weighing:
-
If possible, weigh the compound directly within the fume hood.
-
To minimize the generation of airborne dust, handle the solid material gently.
-
Use a dedicated, labeled weigh boat and clean all spatulas and surfaces immediately after use.
-
-
Dissolving:
-
Add the solid to the solvent slowly and in a controlled manner.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Reaction:
-
Conduct all reactions within the fume hood.
-
Use appropriate glassware and ensure all joints are securely clamped.
-
Maintain a clear and organized workspace to prevent spills.
-
3.3. Cleanup
-
Decontamination:
-
Wipe down all surfaces that may have come into contact with the compound using a suitable laboratory detergent and water.
-
Thoroughly wash all glassware.
-
-
Personal Hygiene:
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of chemical waste can have serious consequences for both human health and the environment.
4.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
4.2. Disposal Procedures
-
Consult Local Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11]
-
Use a Licensed Waste Disposal Service: The disposal of this compound waste should be handled by a licensed and reputable chemical waste disposal company.[12]
-
Potential Treatment for Hydrazide Waste: For some hydrazide-containing waste, chemical oxidation using agents like sodium or calcium hypochlorite or hydrogen peroxide may be a suitable pre-treatment method before final disposal by incineration.[13] However, this should only be carried out by trained personnel following a validated standard operating procedure.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department. |
References
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University of Washington. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]
-
Gas-Sensing.com. (2021, March 10). Carbohydrazide: An Essential Tool with Hidden Hazards. [Link]
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Al-Ghorbani, M., et al. (2022). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 27(15), 4992. [Link]
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New Jersey Department of Health. (2009, November). Hazardous Substance Fact Sheet: Hydrazine. [Link]
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Reddit. (2019, July 12). How would you dispose of hydrazine monohydrate. [Link]
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Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]
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Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
